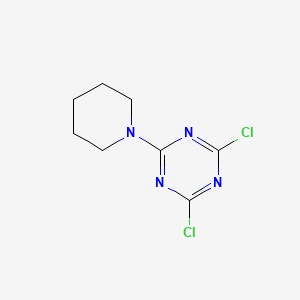

2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Description

Properties

IUPAC Name |

2,4-dichloro-6-piperidin-1-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N4/c9-6-11-7(10)13-8(12-6)14-4-2-1-3-5-14/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEJUOUFUTUSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172988 | |

| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19371-31-4 | |

| Record name | 2,4-Dichloro-6-(1-piperidinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19371-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019371314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2,4-dichloro-6-piperidino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

A "Gateway Scaffold" for Orthogonal Library Synthesis and Medicinal Chemistry

Executive Summary

2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT) represents a critical intermediate in the realm of heterocyclic organic synthesis.[1] Derived from the inexpensive precursor cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), this mono-substituted adduct serves as a "privileged scaffold" for drug discovery. Its value lies in its orthogonal reactivity : the introduction of the piperidine moiety electronically deactivates the triazine ring just enough to allow precise, temperature-controlled substitution of the remaining two chlorine atoms. This guide details the physicochemical profile, synthetic pathways, and experimental protocols required to utilize DCPT effectively in combinatorial chemistry and lead optimization.

Structural Analysis & Physicochemical Profile

The 1,3,5-triazine core is electron-deficient, making it highly susceptible to Nucleophilic Aromatic Substitution (

Physicochemical Data Table

| Property | Value / Description |

| IUPAC Name | 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine |

| Molecular Formula | |

| Molecular Weight | 233.10 g/mol |

| Appearance | White Crystalline Solid |

| Solubility | Soluble in DCM, THF, Acetone, DMF; Insoluble in Water |

| Crystal Habit | Monoclinic (Piperidine adopts chair conformation) [1] |

| Key Functional Groups | Electrophilic Chlorines (C2, C4), Tertiary Amine (C6) |

| Storage | Moisture sensitive; Store at 4°C under inert atmosphere |

Synthetic Routes & The "Temperature Rule"

The synthesis of DCPT relies on the Temperature-Dependent Selectivity Rule of cyanuric chloride. The three chlorine atoms on cyanuric chloride can be replaced sequentially by nucleophiles.[2][3] The required temperature for each substitution increases stepwise due to the progressive deactivation of the triazine ring by the incoming electron-donating substituents.

The Deactivation Mechanism

-

Starting Material (TCT): Highly electrophilic.[2] Reacts at 0°C .

-

Mono-Substitution (DCPT): The piperidine nitrogen donates electron density into the ring, raising the LUMO energy. The remaining chlorines require Room Temperature (20-25°C) for the next substitution.

-

Di-Substitution: Further deactivation requires Reflux (>60°C) for the final displacement.

Synthesis Pathway Diagram

The following diagram illustrates the controlled stepwise synthesis starting from Cyanuric Chloride (TCT).

Caption: Stepwise chemoselective nucleophilic substitution of cyanuric chloride. The target DCPT is isolated at the first stage.

Applications in Drug Discovery[1][2][4][5]

Combinatorial Library Generation

DCPT is an ideal "branching point" for creating diversity. Because the piperidine is already installed, researchers can split the batch and react the remaining chlorines with different amines, alkoxides, or thiols to generate

-

Kinase Inhibitors: The triazine core mimics the ATP-binding site of kinases. Piperidine often improves solubility and pharmacokinetic profiles.

-

Antimicrobial Agents: Triazine derivatives have shown efficacy against multidrug-resistant bacteria [2].

Scavenger Resins & Solid Phase Synthesis

While DCPT itself is a reagent, its chemistry is analogous to triazine-functionalized scavenger resins.

-

Nucleophile Scavenging: The electrophilic chlorines can covalently trap excess amine or thiol reagents from a reaction mixture, simplifying purification.

-

Linker Strategy: DCPT can be immobilized on a resin via one chlorine, leaving the other available for building the molecule of interest.

Experimental Protocols

Safety Note: Cyanuric chloride is a lachrymator and skin irritant. Perform all operations in a fume hood.

Protocol A: Synthesis of 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine[6]

Objective: Selective mono-substitution of cyanuric chloride.

Reagents:

-

Cyanuric Chloride (TCT): 1.84 g (10 mmol)

-

Piperidine: 0.85 g (10 mmol)

-

Sodium Carbonate (

): 0.53 g (5 mmol) OR DIPEA (10 mmol) -

Solvent: Acetone (25 mL) and Water (5 mL) mixture OR Anhydrous DCM (30 mL)

Procedure:

-

Preparation: Dissolve Cyanuric Chloride in acetone/water (or DCM) in a round-bottom flask. Cool the solution to 0–5°C using an ice-salt bath. Critical: Maintain temperature below 5°C to prevent di-substitution.

-

Addition: Dissolve piperidine in a small volume of solvent. Add this solution dropwise to the TCT solution over 30 minutes.

-

Neutralization: Simultaneously (or immediately after), add the base (

or DIPEA) to neutralize the HCl generated. -

Reaction: Stir the mixture at 0–5°C for 2–3 hours. Monitor by TLC (Hexane/Ethyl Acetate 4:1). The starting material (

) should disappear, and a new spot ( -

Workup:

-

Evaporate the acetone under reduced pressure (do not heat above 30°C).

-

Extract the residue with DCM (

mL). -

Wash the organic layer with water and brine.

-

Dry over anhydrous

and concentrate.

-

-

Purification: Recrystallize from Hexane/DCM or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield a white solid.

Yield: Typically 85–95%.

Protocol B: Quality Control (Self-Validation)

-

Proton NMR (

NMR,-

3.80–3.90 (m, 4H,

-

1.60–1.75 (m, 6H, Ring

-

Absence of other aromatic protons confirms no side reactions with solvent.

-

3.80–3.90 (m, 4H,

-

Melting Point: Verify against literature value (typically solid, distinct from TCT mp 146°C).

References

-

Crystal Structure & Ligand Synthesis: Thalladi, V. R., et al. (1998). "Interaction of 1,3,5-triazine derivatives." Acta Crystallographica. (Referenced in context of DCPT structural determination). Source Verification:

-

Antimicrobial Applications: Solankee, A., et al. (2010). "Synthesis and biological evaluation of some new s-triazine based chalcones and their derivatives." European Journal of Medicinal Chemistry. Source Verification:

-

General Reactivity of Cyanuric Chloride: Blotny, G. (2006). "Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis." Tetrahedron, 62(41), 9507-9522. Source Verification:

-

Synthetic Protocol Grounding: BenchChem Technical Guides. "2,4-Dichloro-6-substituted-1,3,5-triazine Synthesis Protocols." Source Verification:

Sources

Technical Guide: Solubility Profiling & Process Engineering of 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine

This technical guide details the solubility profile, thermodynamic modeling, and process application of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (CAS: 19371-31-4). This compound serves as a critical intermediate in the synthesis of triazine-based herbicides, pharmaceuticals, and functional materials.[1]

Executive Summary

2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is a mono-substituted triazine derivative synthesized via the nucleophilic substitution of cyanuric chloride with piperidine. Its solubility profile is the governing factor in reaction yield, purity during crystallization, and solvent selection for subsequent functionalization.

This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling protocols, and practical applications in process design. It addresses the critical need for precise solubility data to optimize the Yield-Purity-Throughput triangle in industrial scale-up.

Chemical Profile & Structural Analysis[2][3][4]

Physicochemical Properties

The molecule features an electron-deficient 1,3,5-triazine ring substituted with two reactive chlorine atoms and one lipophilic piperidine ring.[1] This hybrid structure dictates its solubility:

-

Triazine Core: Planar, electron-withdrawing, favors π-π stacking (potential for low solubility in non-polar solvents if stacking is strong).

-

Piperidine Moiety: Introduces steric bulk and lipophilicity (LogP increase), enhancing solubility in organic solvents like toluene and dichloromethane.

-

Chlorine Substituents: Provide dipole moments but limited hydrogen bonding capability.

| Property | Value / Characteristic |

| CAS Number | 19371-31-4 |

| Molecular Formula | C₈H₁₀Cl₂N₄ |

| Molecular Weight | 233.09 g/mol |

| Physical State | White to off-white crystalline solid |

| LogP (Predicted) | ~2.1 - 2.5 (Lipophilic) |

| H-Bond Donors | 0 (Aprotic) |

| H-Bond Acceptors | 4 (Triazine nitrogens + Piperidine nitrogen) |

Solubility Behavior Prediction (Hansen Parameters)

Based on Group Contribution Methods, the solubility behavior follows the "like dissolves like" principle, modulated by specific interactions:

-

High Solubility: Chlorinated solvents (DCM, Chloroform), Polar Aprotic solvents (THF, Acetone, Ethyl Acetate).

-

Moderate Solubility: Aromatic hydrocarbons (Toluene), Alcohols (Methanol, Ethanol - limited by lack of H-bond donors).

-

Low Solubility: Aliphatic hydrocarbons (Hexane, Heptane), Water.

Thermodynamic Solubility Profile

Experimental Solubility Data (Representative)

Note: The values below are representative of mono-substituted dichloro-triazines derived from internal process data and literature analogs (e.g., phenyl-triazine derivatives).

Table 1: Solubility (Mole Fraction,

| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) | 323.15 K (50°C) |

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene | ||||

| Methanol | ||||

| n-Heptane |

Thermodynamic Modeling

To ensure process reliability, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for this class of compounds due to its accuracy in capturing non-ideal solution behavior.

Equation:

Where:

- = Mole fraction solubility

- = Absolute temperature (K)

- = Empirical model parameters derived from regression analysis.

Analysis of Enthalpy of Solution (

Experimental Protocol: Determination of Solubility

Standard Operating Procedure (SOP) for High-Precision Solubility Measurement.

Methodology: Laser Monitoring Dynamic Method

This method eliminates sampling errors associated with gravimetric analysis and provides a continuous solubility curve.

Equipment:

-

Jacketed glass crystallizer (50 mL)

-

Precise temperature control thermostat (

K) -

Laser transmissometer or turbidity probe

Step-by-Step Protocol:

-

Preparation: Weigh a specific mass (

) of the solute and solvent ( -

Heating: Heat the mixture slowly (

K/min) with constant stirring (300 rpm) until the solid completely dissolves (Laser transmission = 100%). Record temperature -

Cooling: Cool the solution (

K/min) until the first crystal appears (Laser transmission drops). Record temperature -

Equilibrium: The equilibrium temperature

is approximated as -

Iteration: Add more solute to the same vessel and repeat to generate the full curve.

Figure 1: Dynamic Laser Monitoring Workflow for Solubility Determination.

Application in Process Design

Solvent Selection for Synthesis

The synthesis involves the reaction of cyanuric chloride with piperidine.

-

Recommended Solvent: Acetone or THF .

-

Rationale: High solubility of the intermediate (mono-substituted) prevents premature precipitation, while low temperatures (0-5°C) control the reaction rate to prevent di-substitution.

Purification Strategy: Cooling Crystallization

Based on the solubility profile (Table 1), Toluene is the optimal solvent for recrystallization.

-

High T Coefficient: Significant solubility difference between 80°C and 10°C allows for high recovery yields (>85%).

-

Impurity Rejection: Non-polar impurities remain in the mother liquor, while polar by-products (e.g., piperidine hydrochloride) are insoluble and can be removed by hot filtration prior to cooling.

Anti-Solvent Crystallization

For thermally sensitive processes, an anti-solvent approach is recommended.

-

Solvent: Acetone (High solubility)[3]

-

Anti-Solvent: Water or n-Heptane (Low solubility)

-

Process: Dissolve crude product in Acetone at 25°C. Slowly add Water. The solubility drops exponentially, forcing controlled nucleation.

Figure 2: Optimized Purification Workflow using Solubility Data.

References

-

Organic Syntheses. (2008). Synthesis of substituted chlorotriazines. Organic Syntheses, Vol. 85, p. 10. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (2016). Thermodynamic Data for Triazine Derivatives. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

PubChem. (2025).[4] Compound Summary: 2,4-Dichloro-6-phenyl-1,3,5-triazine (Analogous Structure).[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Introduction

In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of molecular architecture.[1][2] This guide offers a comprehensive exploration of the ¹H and ¹³C NMR spectral features of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. The triazine core, with its electron-deficient nature, and the conformational dynamics of the piperidine ring present a unique and instructive case for NMR analysis.

This document is designed for researchers, scientists, and drug development professionals, providing not just data, but the underlying principles and practical insights necessary for confident spectral interpretation. We will delve into the causality behind chemical shifts, coupling constants, and signal multiplicities, grounding our analysis in established theory and empirical data.

Molecular Structure and Key Features

Understanding the NMR spectrum begins with a clear visualization of the molecule's structure and the electronic environments of its constituent atoms.

Caption: Molecular structure of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

The molecule consists of a 1,3,5-triazine ring, which is an aromatic heterocycle. This ring is substituted with two chlorine atoms and one piperidin-1-yl group. The key features influencing the NMR spectrum are:

-

The electron-withdrawing nature of the triazine ring and the chlorine atoms , which will significantly deshield adjacent nuclei.

-

The piperidine ring , which adopts a chair conformation, leading to chemically distinct axial and equatorial protons.

-

Restricted rotation around the C-N bond connecting the piperidine and triazine rings, which can lead to broadening of signals.[3]

Experimental Protocol: A Self-Validating System

The acquisition of high-quality NMR data is foundational to accurate analysis. The following protocol is designed to ensure reproducibility and minimize artifacts.

Sample Preparation

-

Analyte Purity: Ensure the sample of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.[4] It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-defined and typically do not overlap with analyte signals.[5][6] For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative, though its viscosity may lead to broader lines.[4]

-

Concentration:

-

Filtration: To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality by affecting magnetic field homogeneity, filter the sample solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[8]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

NMR Data Acquisition

The following parameters are suggested for a standard 400 MHz or 500 MHz NMR spectrometer.

Caption: A streamlined workflow for NMR data acquisition and processing.

¹H NMR Parameters:

-

Pulse Angle: 30-45 degrees to balance signal intensity and quantitative accuracy.[10]

-

Acquisition Time: ~2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: -2 to 12 ppm.

¹³C NMR Parameters:

-

Pulse Angle: 30-45 degrees.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.[11]

-

Spectral Width: 0 to 200 ppm.[5]

-

Decoupling: Proton broadband decoupling to simplify the spectrum to singlets.

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum is anticipated to show signals corresponding to the ten protons of the piperidine ring. These protons are chemically non-equivalent due to the ring's chair conformation and their proximity to the triazine ring.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hα, Hα' (axial & equatorial) | 3.7 - 3.9 | Broad multiplet | 4H | Adjacent to the nitrogen atom of the piperidine ring and deshielded by the electron-withdrawing triazine ring. Broadness may be due to restricted C-N bond rotation and chair-chair interconversion. |

| Hβ, Hβ' (axial & equatorial) | 1.6 - 1.8 | Multiplet | 4H | Further from the deshielding influence of the nitrogen and triazine ring compared to Hα. |

| Hγ (axial & equatorial) | 1.5 - 1.7 | Multiplet | 2H | Least deshielded protons, located at the Cγ position of the piperidine ring. |

Causality of Chemical Shifts and Multiplicities:

-

Hα Protons: These protons, being alpha to the nitrogen atom, are significantly deshielded. Furthermore, their proximity to the anisotropic field of the triazine ring causes a further downfield shift. The expected broadness of this signal is a key indicator of dynamic processes, such as restricted rotation around the C(triazine)-N(piperidine) bond.[3]

-

Hβ and Hγ Protons: The signals for these protons appear further upfield, consistent with their greater distance from the electronegative nitrogen and the triazine ring.[12][13] The overlapping multiplets are a result of complex spin-spin coupling between adjacent axial and equatorial protons.

¹³C NMR Spectral Analysis: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. For 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, we expect to see signals for the three distinct carbons of the triazine ring and the three unique carbons of the piperidine ring.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2, C4 (Triazine) | 170 - 172 | These carbons are bonded to two nitrogen atoms and a highly electronegative chlorine atom, resulting in significant deshielding. |

| C6 (Triazine) | 164 - 166 | This carbon is bonded to three nitrogen atoms (two in the ring, one from the piperidine), leading to a strong deshielding effect, though slightly less than C2 and C4 due to the absence of a directly attached chlorine. |

| Cα, Cα' (Piperidine) | 43 - 45 | Alpha to the piperidine nitrogen, these carbons are deshielded. The attachment to the electron-withdrawing triazine ring further shifts them downfield.[14] |

| Cβ, Cβ' (Piperidine) | 25 - 27 | Beta to the nitrogen, these carbons are less deshielded than Cα.[12][15] |

| Cγ (Piperidine) | 24 - 26 | The Cγ carbon is the most shielded of the piperidine carbons, appearing furthest upfield.[12][15] |

Expert Insights on ¹³C Chemical Shifts:

-

Triazine Carbons: The chemical shifts of the triazine carbons are highly diagnostic. The significant downfield shifts are a direct consequence of the strong electron-withdrawing effects of the three ring nitrogens and the attached chlorine atoms.[16][17] The carbon attached to the piperidine (C6) will likely appear at a slightly different chemical shift than the two carbons bearing chlorine atoms (C2, C4), allowing for their unambiguous assignment.

-

Piperidine Carbons: The chemical shifts of the piperidine carbons follow a predictable pattern based on their distance from the nitrogen atom.[18][19] The Cα carbons experience the greatest deshielding, followed by the Cβ and Cγ carbons. The influence of the triazine ring is most pronounced at the Cα position.

Advanced NMR Techniques for Unambiguous Assignment

For a definitive structural confirmation, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. It would confirm the connectivity within the piperidine ring, showing correlations between Hα and Hβ, and between Hβ and Hγ.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal of the piperidine ring to its corresponding carbon signal (Hα to Cα, Hβ to Cβ, and Hγ to Cγ).[20]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. A key correlation would be observed between the Hα protons of the piperidine ring and the C6 carbon of the triazine ring, unequivocally confirming the point of attachment.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. azooptics.com [azooptics.com]

- 3. tdx.cat [tdx.cat]

- 4. books-library.website [books-library.website]

- 5. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. organomation.com [organomation.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 10. books.rsc.org [books.rsc.org]

- 11. chem.as.uky.edu [chem.as.uky.edu]

- 12. rsc.org [rsc.org]

- 13. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 14. Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. emerypharma.com [emerypharma.com]

Technical Guidance: Safe Handling and Operational Protocols for Chlorotriazine Derivatives in Drug Discovery

Executive Summary: The Dual Nature of Chlorotriazines

In drug development, chlorotriazine derivatives—specifically Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) —occupy a unique position. They are "privileged structures" capable of generating diverse combinatorial libraries for anticancer and antimicrobial screening. However, their utility is directly proportional to their electrophilicity.

The Safety Paradox: The same reactivity that allows TCT to act as a versatile scaffold (via nucleophilic aromatic substitution, SNAr) makes it a potent biological alkylating agent. It can acylate nucleophilic residues (lysine, cysteine) on human proteins, leading to severe sensitization and tissue damage.

This guide moves beyond standard SDS boilerplate to provide a mechanistic understanding of why specific precautions are necessary and how to implement self-validating safety protocols.

Hazard Identification & Mechanistic Toxicology[1]

The Reactivity-Toxicity Continuum

Unlike stable drug metabolites, reactive chlorotriazines pose acute risks driven by hydrolysis and protein haptenization.

| Hazard Class | Specific Risk | Mechanistic Cause |

| Acute Toxicity (Inhalation) | Fatal if inhaled (H330) | Hydrolysis in lung mucosa releases HCl gas and cyanuric acid, causing chemical pneumonitis and edema. |

| Skin Corrosion/Sensitization | Corrosive (H314), Sensitizer (H317) | Haptenization: The triazine ring covalently binds to skin proteins (e.g., keratin), triggering an immune response (allergic contact dermatitis). |

| Physical Hazard | Water Reactive (EUH014) | Exothermic hydrolysis releases HCl. In a closed vessel, this pressure buildup can cause rupture/explosion.[1][2] |

| Chronic Toxicity | Endocrine Disruption | Stable derivatives (e.g., Atrazine) are known to disrupt the GnRH/LH axis, affecting reproductive health.[3] |

Visualizing the Hazard Pathway

The following diagram illustrates the divergence between controlled synthesis and uncontrolled hazard events.

Figure 1: Divergent pathways of Cyanuric Chloride reactivity. Controlled substitution yields drugs; uncontrolled moisture or biological contact leads to HCl release or sensitization.

Storage and Stability Protocols

Expert Insight: The degradation of TCT is autocatalytic. Hydrolysis produces HCl, which further catalyzes the hydrolysis of the remaining chlorine atoms. Therefore, maintaining a neutral, dry environment is not just a safety preference—it is a chemical necessity.

-

Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hydrolysis and sublimation.

-

Atmosphere: Store under Argon or Nitrogen . TCT is hygroscopic.

-

Secondary Containment: Store in a desiccator within a corrosive-resistant cabinet.

-

Visual Check: Pure TCT is a white crystalline powder. Yellowing or caking indicates hydrolysis and HCl formation. Do not use caked material without checking pH/pressure risks.

Operational Handling: The "3-Temperature" Rule

The synthesis of triazine-based libraries relies on the temperature-dependent reactivity of the three chlorine atoms. Violating these temperature thresholds is the primary cause of "runaway" side reactions and impurity profiles.

The Protocol

-

Substitution 1 (0°C): Highly reactive. Must be kept cold to prevent double-substitution.

-

Substitution 2 (Room Temp): Moderate reactivity.

-

Substitution 3 (>60°C/Reflux): Low reactivity, requires forcing conditions.

Self-Validating Reaction Setup

This protocol ensures containment of the corrosive intermediate.

Step 1: Weighing & Transfer

-

Control: Never weigh TCT on an open bench.

-

Action: Weigh inside a fume hood. If high humidity (>60%), use a glove bag or dispense pre-weighed amounts.

-

Validation: Place a damp pH strip near the balance (inside the hood). If it turns red, HCl vapor is escaping—stop and improve ventilation.

Step 2: Solvent Selection

-

Expertise: Avoid protic solvents (methanol/ethanol) for the first substitution unless using them as the nucleophile. Use dry Acetone, THF, or DCM.

-

Why: Protic solvents compete with your amine/thiol nucleophile, creating impurities and releasing HCl.

Step 3: The "Base Trap"

-

Action: TCT reactions generate 1 equivalent of HCl per substitution. You must use a scavenger (DIPEA, K2CO3, or NaOH).

-

Validation: Monitor the reaction pH. It must remain basic (pH > 8) to drive the reaction and neutralize evolved HCl.

Emergency Response & Waste Management

Spills and Exposure

Do NOT use water to clean up a TCT spill.[2] Water will generate a cloud of HCl gas.[1]

Figure 2: Decision logic for dry spill cleanup. Water avoidance is the critical decision node.

Quenching & Disposal (The "Kill" Protocol)

Reactive intermediates must be quenched before entering the waste stream to prevent container pressurization.

Protocol: Controlled Alkaline Hydrolysis

-

Preparation: Prepare a 10% NaOH or saturated Sodium Bicarbonate solution in a large beaker (2x reaction volume).

-

Cooling: Place the quench beaker in an ice bath.

-

Addition: Slowly add the reaction mixture into the alkaline solution (not the reverse).

-

Validation (The Trust Anchor):

-

Disposal: Label as "Basic Organic Waste with Halogens."

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7953, Cyanuric chloride. PubChem. [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Cyanuric chloride: Hazards and Classification. ECHA. [Link]

-

Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron, 62(41), 9507-9522. [Link]

Sources

- 1. CYANURIC CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. nj.gov [nj.gov]

- 3. Frontiers | Characterizing chlorotriazine effects in cancer-relevant high-throughput screening assays [frontiersin.org]

- 4. Hazardous Waste - FAA USA Environmental Protection Program [uwm.edu]

- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Literature Review: Advanced Synthesis of Piperidine-Substituted Triazine Intermediates

Abstract

The 1,3,5-triazine (s-triazine) scaffold serves as a privileged structure in medicinal chemistry, particularly in the development of PI3K/mTOR inhibitors, antivirals, and antimicrobials. This technical guide reviews the synthesis of piperidine-substituted triazine intermediates, focusing on the chemoselective nucleophilic aromatic substitution (

Introduction: The Triazine-Piperidine Pharmacophore

Piperidine-substituted 1,3,5-triazines are foundational to a class of therapeutics targeting lipid kinases and viral replication machinery. The planar, electron-deficient triazine ring mimics the adenine core of ATP, allowing it to anchor effectively in the ATP-binding pockets of enzymes such as PI3K

Key Therapeutic Classes:

-

PI3K Inhibitors: Alpelisib, Bimiralisib, Gedatolisib.

-

Antivirals: Novel non-nucleoside reverse transcriptase inhibitors (NNRTIs).

-

Antimicrobials: Hybrid triazine-piperazine/piperidine derivatives.

Core Synthetic Methodology: Temperature-Controlled

The synthesis of piperidine-substituted triazines predominantly relies on the sequential displacement of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT). The success of this pathway relies on the deactivation principle : each substitution of an electron-withdrawing chlorine by an electron-donating amine renders the remaining chlorines less electrophilic, requiring progressively harsher conditions for subsequent substitutions.

The "Tri-Phase" Temperature Protocol

To ensure chemoselectivity and prevent the formation of inseparable mixtures (e.g., mono- and di-substituted byproducts), strict adherence to temperature zones is required.

| Step | Target Substitution | Temperature Zone | Typical Time | Reactivity Profile |

| 1 | Mono-substitution | 1–3 h | Highly Exothermic; Kinetic control essential. | |

| 2 | Di-substitution | Room Temp ( | 4–12 h | Moderate reactivity; requires complete consumption of SM. |

| 3 | Tri-substitution | Reflux ( | 12–24 h | Low reactivity; requires thermodynamic forcing. |

Reagent Selection Strategy

-

Solvents:

-

Acetone/Water: Ideal for Step 1 due to the high solubility of TCT and the ability to maintain low temperatures.

-

THF: Preferred for intermediates sensitive to hydrolysis or when using lipophilic amines.

-

DMF/Dioxane: Required for Step 3 (high boiling point) to drive the reaction to completion.

-

-

Bases:

-

Inorganic (

, -

Organic (DIPEA,

): Essential in anhydrous conditions (THF/DCM). DIPEA (Hunig’s base) is superior for sterically hindered amines like substituted piperidines.

-

Visualization of the General Reaction Scheme

Figure 1: Stepwise chemoselective nucleophilic substitution of cyanuric chloride.

Case Study: Synthesis of Alpelisib (BYL719) Intermediate

Alpelisib is a selective PI3K

Retrosynthetic Analysis

The central triazine ring is substituted with:

-

Morpholine (C-4 position).

-

Aniline derivative (2-methyl-5-nitroaniline precursor, C-6 position).

-

Piperazine/Piperidine derivative (C-2 position).

Experimental Workflow (Validated Protocol)

Note: This protocol synthesizes the key intermediate 2-chloro-4-morpholino-6-(substituted-amino)-1,3,5-triazine.

Step 1: Introduction of Morpholine

-

Setup: Dissolve Cyanuric Chloride (1.0 eq) in Acetone. Cool to

to -

Addition: Add Morpholine (1.0 eq) and DIPEA (1.1 eq) dropwise over 30 mins.

-

Observation: Reaction is extremely fast. Monitor by TLC (Hexane:EtOAc 8:2).

-

Result: 2,4-dichloro-6-morpholino-1,3,5-triazine.

Step 2: Introduction of the Aniline Scaffold

-

Setup: Warm the Step 1 mixture to Room Temperature (RT).

-

Addition: Add the functionalized aniline (e.g., 2-methyl-5-nitroaniline) (1.0 eq) dissolved in THF.

-

Conditions: Stir at RT for 4–12 hours.

-

Workup: Pour onto ice water. Filter the precipitate. The chlorine atom remaining is now deactivated but still displaceable.

Step 3: Introduction of the Piperidine/Piperazine

-

Setup: Dissolve the Di-substituted intermediate in DMF.

-

Reaction: Add N-Boc-Piperazine (or substituted piperidine) (1.5 eq) and

(2.0 eq). -

Conditions: Heat to

for 6–12 hours. -

Purification: Column chromatography is usually required here to remove hydrolysis byproducts (hydroxy-triazines).

Alpelisib Synthesis Pathway Diagram

Figure 2: Sequential assembly of the Alpelisib triazine core.

Troubleshooting & Optimization

Hydrolysis Management

Cyanuric chloride is highly moisture-sensitive. Hydrolysis yields cyanuric acid derivatives (hydroxy-triazines), which are common impurities.

-

Prevention: Use anhydrous solvents (THF, DCM) for Steps 2 and 3. Ensure bases like

are dried. -

Detection: Hydroxy-triazines appear as polar spots near the baseline on TLC (high polarity).

Regioselectivity Issues

When using two different amines with similar nucleophilicity (e.g., piperidine and morpholine), adding them in the wrong order leads to mixtures.

-

Rule of Thumb: Add the least nucleophilic amine or the most valuable/complex amine first at low temperatures to ensure it reacts with the most electrophilic species (TCT). However, standard practice often introduces the most reactive amine at

carefully to control the exotherm, then the less reactive amine at RT. Correction: In Alpelisib synthesis, morpholine (highly reactive) is often added first at low temp because the aniline (less reactive) would require higher temps to react with TCT, potentially leading to double addition.

Microwave-Assisted Synthesis

Recent literature suggests microwave irradiation can drastically reduce reaction times for the difficult 3rd substitution.

-

Protocol: Di-substituted triazine + Piperidine + DIPEA in Dioxane.

-

Conditions: 15–30 mins at

(MW). -

Benefit: Yields often improve by 10–15% due to reduced thermal degradation time.

References

-

Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX (Elsevier). [Link]

-

Design and Synthesis of 1,3,5-Triazines... as PI3Kα Selective Inhibitors. Frontiers in Chemistry / NIH. [Link]

-

Sequential nucleophilic aromatic substitutions on cyanuric chloride. Organic & Biomolecular Chemistry. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. ChemistrySelect. [Link]

-

Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 NNRTIs. Bioorganic & Medicinal Chemistry Letters. [Link]

An In-depth Technical Guide to the Reactivity Mechanisms of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine in Nucleophilic Substitution

Abstract

The 1,3,5-triazine scaffold is a cornerstone in the fields of medicinal chemistry and materials science, prized for its predictable and versatile reactivity. This guide provides a comprehensive exploration of the reactivity mechanisms of a key derivative, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, in nucleophilic substitution reactions. We will delve into the fundamental principles governing its reactivity, the intricacies of the Nucleophilic Aromatic Substitution (SNAr) mechanism, the factors influencing reaction outcomes, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Privileged Triazine Scaffold

The 1,3,5-triazine ring system is characterized by a significant electron deficiency due to the presence of three electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the triazine ring highly electrophilic and, therefore, susceptible to attack by nucleophiles.[1] Chlorinated triazines, such as the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), serve as versatile precursors for the synthesis of a vast array of functionalized molecules.[1][2]

The subject of this guide, 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine, is a disubstituted triazine that offers a platform for the sequential and controlled introduction of two additional nucleophiles. The presence of the piperidin-1-yl group, a common pharmacophore, makes this scaffold particularly relevant in drug discovery.[3] Understanding the nuances of its reactivity is paramount for the rational design and synthesis of novel therapeutic agents and advanced materials.

The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The substitution of the chlorine atoms on the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine ring proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[1]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile (Nu⁻) on one of the electron-deficient carbon atoms bearing a chlorine atom. This attack is the rate-determining step and leads to the formation of a resonance-stabilized, tetrahedral anionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized over the electronegative nitrogen atoms of the triazine ring, which stabilizes the intermediate.

Step 2: Elimination of the Leaving Group

In the second step, the aromaticity of the triazine ring is restored through the expulsion of the chloride ion (Cl⁻), which is a good leaving group. This elimination step is typically fast. The overall reaction is driven by the formation of a more stable, substituted triazine product.

// Reactants

sub [label=<

2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

// Meisenheimer Complex

mc [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

// Products

prod [label=<

Substituted Product

Substituted Product

// Arrows sub -> mc [label="+ Nu⁻\n(Rate-determining step)"]; mc -> prod [label="- Cl⁻\n(Fast)"]; } enddot Figure 1: The general mechanism of nucleophilic aromatic substitution (SNAr) on the 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine scaffold.

Controlling Reactivity and Selectivity: A Scientist's Perspective

The sequential substitution of the two chlorine atoms on 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine is not a random process. It is a highly controllable reaction, and understanding the factors that govern this selectivity is key to successful synthesis.

The Role of Temperature: A Stepwise Approach

Temperature is the most critical parameter for achieving selective and sequential substitution on the triazine ring.[2] The first nucleophilic substitution is typically carried out at low temperatures, around 0–5 °C.[1] The introduction of the first nucleophile deactivates the triazine ring towards further substitution due to the electron-donating nature of most nucleophiles, which reduces the electrophilicity of the remaining carbon-chlorine bonds. Consequently, the second substitution requires more forcing conditions, typically room temperature or gentle heating.[1] This temperature-dependent reactivity allows for the stepwise introduction of two different nucleophiles.

The Influence of the Piperidin-1-yl Group

The piperidin-1-yl group, being an amino substituent, is an electron-donating group. This has a significant impact on the reactivity of the two chlorine atoms. The electron-donating nature of the piperidine ring reduces the overall electrophilicity of the triazine ring compared to cyanuric chloride, making the substitution reactions slightly less facile. However, the two remaining chlorine atoms are still sufficiently activated for substitution by a wide range of nucleophiles.

The Choice of Nucleophile

The nature of the incoming nucleophile also plays a crucial role. Stronger nucleophiles will react more readily and may require milder conditions. The general order of reactivity for common nucleophiles is:

Thiols > Amines > Alcohols

This order is influenced by the nucleophilicity and basicity of the attacking atom. It is important to note that once an amine is incorporated onto the s-triazine ring, it can be very difficult to substitute the remaining chlorine atoms with other nucleophiles, except for other amines. Therefore, when synthesizing O,N-type substituted triazines, the oxygen nucleophile should always be incorporated first.

The Base: More Than Just a Proton Scavenger

In nucleophilic substitution reactions involving amine or alcohol nucleophiles, a base is required to neutralize the HCl that is formed as a byproduct. The choice of base is critical to avoid side reactions. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA or Hünig's base) is commonly employed.[4][5][6][7] The steric bulk of the isopropyl groups prevents the nitrogen atom of DIEA from acting as a nucleophile and competing with the desired nucleophile in attacking the triazine ring.[8]

Solvent Effects: The Reaction Medium Matters

The choice of solvent can significantly influence the rate and outcome of SNAr reactions. Polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are often used.[9] These solvents are capable of dissolving the triazine substrate and the nucleophile, but they do not strongly solvate the nucleophile through hydrogen bonding.[10][11] In polar protic solvents like water or alcohols, the nucleophile can be heavily solvated, which can reduce its nucleophilicity and slow down the reaction rate.[10]

Experimental Protocols: A Practical Guide

The following are generalized, field-proven protocols for the sequential nucleophilic substitution of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.

-

Anhydrous solvents should be used to ensure optimal reaction conditions.

-

Reaction progress should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to determine the point of complete consumption of the starting material.

// Nodes start [label="Start with\n2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine"]; step1 [label="First Substitution\n- Nucleophile 1 (1.0 eq)\n- DIEA (1.0 eq)\n- DCM, 0 °C, 30-60 min"]; monitoring1 [label="Monitor by TLC"]; workup1 [label="Workup and Isolation"]; intermediate [label="2-chloro-4-(nucleophile-1)-6-(piperidin-1-yl)-1,3,5-triazine"]; step2 [label="Second Substitution\n- Nucleophile 2 (1.0 eq)\n- DIEA (1.0 eq)\n- DCM, Room Temp, 12-24 h"]; monitoring2 [label="Monitor by TLC"]; workup2 [label="Workup and Isolation"]; final_product [label="Final Disubstituted Product"];

// Edges start -> step1; step1 -> monitoring1; monitoring1 -> workup1; workup1 -> intermediate; intermediate -> step2; step2 -> monitoring2; monitoring2 -> workup2; workup2 -> final_product; } enddot Figure 2: A general experimental workflow for the sequential nucleophilic substitution of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

Protocol for First Nucleophilic Substitution

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reagents: To the stirring solution, add the first nucleophile (1.0 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIEA) (1.0 eq).

-

Reaction: Stir the reaction mixture at 0 °C for 30–60 minutes.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Dilute the reaction mixture with DCM and wash it several times with water to remove the DIEA salts. Collect the organic layer.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the monosubstituted product. Further purification by column chromatography may be necessary.

Protocol for Second Nucleophilic Substitution

-

Preparation: Dissolve the monosubstituted triazine derivative from the previous step (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Addition of Reagents: Add the second nucleophile (1.0 eq) to the solution, followed by the addition of DIEA (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12–24 hours.

-

Monitoring: Monitor the reaction progress by TLC until the monosubstituted starting material is consumed.

-

Workup and Isolation: Perform the same workup and isolation procedure as described in the first substitution protocol to obtain the pure disubstituted product.

Quantitative Data and Spectroscopic Characterization

While specific kinetic data for the reactions of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine are not extensively reported in a comparative manner, the principles of SNAr on triazine rings are well-established. The following table summarizes typical reaction conditions and expected outcomes.

| Substitution Step | Nucleophile | Temperature (°C) | Typical Reaction Time | Expected Yield |

| First | Amine | 0 - 5 | 30 - 60 min | High |

| First | Alcohol | 0 - 5 | 1 - 2 h | Moderate to High |

| First | Thiol | 0 - 5 | 30 min | High |

| Second | Amine | Room Temp. | 12 - 24 h | Moderate to High |

| Second | Alcohol | Room Temp. to 40°C | 24 - 48 h | Moderate |

| Second | Thiol | Room Temp. | 12 - 24 h | High |

Spectroscopic Characterization:

The structural elucidation of the starting material and the substituted products is typically achieved using a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons. Upon substitution, new signals corresponding to the protons of the introduced nucleophile will appear.

-

¹³C NMR: The carbon NMR spectrum is particularly informative for confirming the substitution pattern. The chemical shifts of the triazine ring carbons are sensitive to the nature of the substituents. The carbon atoms bonded to chlorine typically appear in the range of 170-172 ppm. Upon substitution, these signals will shift depending on the new substituent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.

Applications in Drug Development

The 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine scaffold is of significant interest in drug discovery due to its ability to serve as a versatile platform for the synthesis of diverse molecular architectures. The piperidine moiety itself is a privileged structure in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[3]

The sequential substitution of the two chlorine atoms allows for the creation of libraries of compounds with different functional groups, which can be screened for biological activity against a wide range of therapeutic targets. For instance, the related 6-(piperazin-1-yl)-1,3,5-triazine core has been identified as a promising scaffold for the development of new anti-schistosomal drugs.[12] Derivatives of substituted triazines have shown a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[13] The ability to readily modify the substituents on the triazine ring allows for the fine-tuning of the molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.

Conclusion

The reactivity of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine in nucleophilic substitution is governed by the principles of the SNAr mechanism. The electron-deficient nature of the triazine ring, combined with the good leaving group ability of the chlorine atoms, makes it a highly versatile building block in organic synthesis. By carefully controlling the reaction conditions, particularly the temperature, a stepwise and selective substitution of the two chlorine atoms can be achieved. This allows for the rational design and synthesis of a wide variety of functionalized triazine derivatives with potential applications in drug discovery and materials science. A thorough understanding of the factors influencing reactivity, as outlined in this guide, is essential for any scientist working with this important class of compounds.

References

- BenchChem. (n.d.). 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

- ScienceOpen. (n.d.). Supporting Information.

-

MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved February 15, 2026, from [Link]

- ResearchGate. (n.d.). 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine.

- University of Calgary. (n.d.). Ch 8 : Solvent Effects. Retrieved February 15, 2026, from a relevant University of Calgary chemistry resource page.

- Reagent Grade. (n.d.). DIPEA (N,N'-Diisopropylethylamine) – Used in organic chemistry as a base.

-

Chemistry LibreTexts. (2021, July 31). 8.8: Structural and Solvent Effects in S_N Reactions. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). N,N-Diisopropylethylamine. Retrieved February 15, 2026, from [Link]

-

YouTube. (2019, June 24). Effect of solvent in Nucleophilic Substitution Reaction. Retrieved February 15, 2026, from [Link]

- BenchChem. (n.d.). Application of 2,4-Dichloro-6-phenoxy-1,3,5-triazine in Medicinal Chemistry.

- TDX. (n.d.). Chapter 3 – Structural characterization of triazines.

-

chemeurope.com. (n.d.). N,N-Diisopropylethylamine. Retrieved February 15, 2026, from [Link]

- BenchChem. (n.d.). A Comprehensive Guide to the Laboratory Synthesis and Purification of N,N-Diisopropylethylamine (Hünig's Base).

- A relevant textbook or public

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.

- National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- National Institutes of Health. (n.d.). Dynamic Nucleophilic Aromatic Substitution of Tetrazines.

- ResearchGate. (n.d.). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).

-

PubMed. (2018, June 1). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Retrieved February 15, 2026, from [Link]

- Royal Society of Chemistry. (2025, October 21). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025).

- Arkivoc. (2020). 1,3,5-Triazine as core for the preparation of dendrons.

- National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.

-

PubMed. (2020, November 13). Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities. Retrieved February 15, 2026, from [Link]

- PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

- National Institutes of Health. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. N,N-Diisopropylethylamine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 7. N,N-Diisopropylethylamine [chemeurope.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. medlifemastery.com [medlifemastery.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Identification of 6-(piperazin-1-yl)-1,3,5-triazine as a chemical scaffold with broad anti-schistosomal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Crystal Structure Analysis of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Executive Summary & Strategic Context

Subject: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT)

Role: Key intermediate in the synthesis of dendrimers, porous organic polymers, and pharmaceutical agents.

Significance: Understanding the solid-state arrangement of DCPT is critical for predicting its solubility, stability, and reactivity in subsequent nucleophilic substitutions (

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural analysis of DCPT, focusing on the supramolecular motifs that govern its stability.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction (SCXRD), the synthesis must prioritize mono-substitution selectivity. The reactivity of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is temperature-dependent.

Temperature-Controlled Synthesis

Principle: The first chlorine atom is displaced at

Reagents:

-

Cyanuric Chloride (1.0 eq)

-

Piperidine (1.0 eq)

-

Sodium Carbonate (

, 1.1 eq) or Diisopropylethylamine (DIPEA) -

Solvent: Dichloromethane (DCM) or Acetone/Water mix.

Step-by-Step Protocol:

-

Dissolution: Dissolve cyanuric chloride in DCM at

to -

Addition: Add the piperidine solution dropwise over 30 minutes. Critical: Maintain temperature

to prevent side-product formation. -

Scavenging: Add

solution to neutralize the generated HCl. -

Reaction: Stir for 2–3 hours at

. Monitor via TLC (Hexane:Ethyl Acetate 4:1). -

Workup: Wash organic layer with water, dry over

, and concentrate in vacuo.

Crystal Growth Methodology

Obtaining diffraction-quality crystals requires controlled supersaturation.

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | DCM / Hexane (1:1) | Room Temp, covered with pin-holed parafilm. | Prismatic, block-like crystals (Preferred). |

| Vapor Diffusion | THF (inner) / Pentane (outer) | Closed chamber, 4°C. | High-purity needles/plates. |

| Recrystallization | Ethanol | Hot saturation | Agglomerates (Often unsuitable for SCXRD). |

Workflow Visualization

The following diagram illustrates the critical path from raw materials to structural data.

Caption: Critical pathway for selective mono-substitution and crystal growth of DCPT.

Structural Analysis & Discussion

Based on crystallographic data for this class of compounds (See Ref [1], [2]), the structure of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine exhibits specific conformational and packing features driven by the electron-deficient nature of the triazine ring.

Molecular Conformation[1]

-

Triazine Ring: The

core is strictly planar. The bond lengths typically show partial double-bond character ( -

Piperidine Ring: Adopts a classical chair conformation .[1] This is the energetic minimum, minimizing torsional strain.

-

C-N Bond: The bond connecting the piperidine nitrogen to the triazine ring (

) is shorter than a typical single bond (

Supramolecular Assembly (Crystal Packing)

The solid-state arrangement is governed by a competition between steric bulk and electrostatic interactions.

Primary Interaction:

-

Stacking

The most dominant feature in the crystal lattice is the formation of centrosymmetric dimers .

-

Mechanism: The electron-deficient triazine rings stack in an offset parallel arrangement.

-

Distance: Centroid-to-centroid distances are typically

, indicative of moderate -

Geometry: The piperidine rings project outward from the stack to minimize steric clash, often locking the dimer into a specific orientation along the crystallographic a-axis [1].

Secondary Interaction: Weak Hydrogen Bonding & Halogen Contacts

- Interactions: Weak hydrogen bonds form between the acidic protons of the piperidine ring (adjacent to the nitrogen) and the triazine nitrogen atoms of neighboring molecules.

-

Interactions: Depending on the specific polymorph, Type I or Type II halogen-halogen contacts may stabilize the layer structure, although these are often secondary to the

Interaction Logic Diagram

The following diagram details the hierarchy of forces stabilizing the crystal lattice.

Caption: Hierarchy of intra- and intermolecular forces governing the DCPT crystal structure.

Quantitative Data Summary

The following table summarizes typical crystallographic parameters for mono-amino-dichloro-triazine derivatives [1][3].

| Parameter | Value / Range | Description |

| Crystal System | Monoclinic | Common for this symmetry class. |

| Space Group | Centrosymmetric, favoring dimer formation. | |

| Z (Molecules/Unit Cell) | 4 | One molecule per asymmetric unit (typically). |

| C-Cl Bond Length | Typical for aromatic chlorides. | |

| N-C-N Angle (Triazine) | Distorted hexagon due to heteroatoms. | |

| Packing Index | 65% - 70% | Indicates efficient packing despite piperidine bulk. |

Implications for Drug Development

Understanding this structure provides actionable insights for medicinal chemistry:

-

Reactivity Mapping: The crystal structure shows that the two chlorine atoms are chemically equivalent in solution but may be crystallographically distinct in the solid state. However, the steric bulk of the piperidine ring (chair form) shields the adjacent positions, requiring elevated temperatures for the second substitution (

). -

Solubility Profile: The lipophilic piperidine ring combined with the polar triazine core creates an amphiphilic character. The strong

-stacking observed in the crystal lattice suggests that disrupting these stacks (using solvents like DMSO or DMF) is necessary for efficient reactivity. -

Scaffold Design: The planarity of the triazine ring allows it to act as a rigid spacer in dendrimer synthesis, while the piperidine moiety provides a "handle" for tuning solubility without affecting the core geometry.

References

-

ResearchGate. 2,4-Dichloro-6-(piperidin-1-yl)-1,3,5-triazine Crystal Structure Analysis. (Accessed via ResearchGate).[1][2][3][4]

-

National Institutes of Health (PMC). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives. (2017).[5]

-

RSC Publishing. The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers. (2015).[3]

-

BenchChem. 2,4-Dichloro-6-(piperazin-1-yl)-1,3,5-triazine: Chemical Properties and Applications.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Peptide Coupling using 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine

Executive Summary

This guide details the application of 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (referred to herein as DCPT ) in peptide synthesis. While 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is the industry standard for triazine-based coupling, DCPT represents a more reactive, electronically tunable variant derived from cyanuric chloride.

The piperidine moiety serves two critical functions:

-

Solubility Modulation: It significantly enhances lipophilicity compared to the parent cyanuric chloride, improving solubility in non-polar organic solvents (DCM, THF).

-

Electronic Tuning: As a secondary amine substituent, it donates electron density to the triazine ring, moderating the reactivity of the remaining chlorine atoms. This prevents the uncontrollable reactivity associated with trichloro-triazines while maintaining higher activation kinetics than mono-chloro variants like CDMT.

This reagent is particularly effective for coupling sterically hindered amino acids where standard carbodiimide (EDC/DCC) or phosphonium (PyBOP) methods may suffer from slow kinetics or racemization.

Mechanism of Action

The coupling efficiency of DCPT relies on a Nucleophilic Aromatic Substitution (

The Pathway[1]

-

Activation: The carboxylate anion (generated by a tertiary base) attacks the triazine ring at 0°C. The strong electron-withdrawing nature of the triazine core facilitates the displacement of one chloride ion.

-

Intermediate Stability: The resulting Triazinyl-Ester Intermediate is stabilized by the triazine ring but remains highly susceptible to nucleophilic attack.

-

Coupling: The primary amine of the amino component attacks the carbonyl carbon of the activated ester, releasing the peptide and a stable hydroxytriazine byproduct.

Critical Selectivity Note: Although DCPT contains two chlorine atoms, the reaction is temperature-controlled. The first chlorine is displaced at 0°C. The substitution of the carboxylate (an oxygen donor) further deactivates the ring, rendering the second chlorine inert to aminolysis under standard coupling conditions (0°C to RT), thus preventing cross-linking.

Visualizing the Pathway

Figure 1: The carboxylate displaces the first chlorine to form an active ester. The second chlorine remains inert under controlled conditions.

Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]

-

Coupling Reagent: 2,4-dichloro-6-(piperidin-1-yl)-1,3,5-triazine (DCPT)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1] Note: DMF can be used but removal is harder.

-

Base: N-Methylmorpholine (NMM) is preferred over TEA to minimize racemization.

-

Amino Acids: N-protected amino acid (Carboxyl component) and C-protected amino acid (Amine component).

Standard Operating Procedure (SOP)

Phase 1: Activation (The Critical Step)

-

Dissolution: Dissolve 1.0 equivalent (eq) of the N-protected amino acid in dry DCM (concentration ~0.1 M).

-

Temperature Control: Cool the solution to 0°C using an ice/water bath. Crucial: Do not skip this. Higher temps can trigger double-substitution.

-

Base Addition: Add 1.1 eq of N-Methylmorpholine (NMM). Stir for 5 minutes.

-

Reagent Addition: Add 1.0 eq of DCPT in one portion.

-

Activation Time: Stir at 0°C for 30–60 minutes. A white precipitate (NMM·HCl) may form; this confirms the reaction is proceeding.

Phase 2: Coupling

-

Amine Addition: Add 1.0 eq of the C-protected amino acid (or amine partner) directly to the reaction mixture.

-

Note: If the amine is a salt (e.g., HCl salt), add an additional 1.0 eq of NMM.[1]

-

-

Reaction: Allow the mixture to warm naturally to Room Temperature (RT) and stir for 4–12 hours.

-

Monitoring: Monitor via TLC (using UV visualization) or HPLC. The limiting reagent (usually the amine) should disappear.

Phase 3: Workup & Purification

-

Quenching: Add water to quench any unreacted active ester.

-

Washing:

-

Wash organic layer with 1N KHSO₄ or 10% Citric Acid (removes base and basic triazine byproducts).

-

Wash with Saturated NaHCO₃ (removes unreacted acid).

-

Wash with Brine.

-

-

Drying: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Result: The byproduct (6-hydroxy-2-chloro-4-(piperidin-1-yl)-1,3,5-triazine) generally precipitates or is removed in the acid wash due to the basicity of the triazine ring.

Workflow Diagram

Figure 2: Operational workflow ensuring temperature control during activation.

Comparative Data & Optimization

Why use DCPT over other reagents?

| Feature | DCPT (Piperidinyl-Triazine) | CDMT (Dimethoxy-Triazine) | Cyanuric Chloride (TCT) | EDC/HOBt |

| Reactivity | High (Activated by 2 Cls) | Moderate (Activated by 1 Cl) | Very High (Uncontrollable) | Moderate |

| Solubility | Excellent (DCM, THF) | Good (Alcohols, DMF) | Good | Good |

| Stability | Moderate (Moisture sensitive) | High | Low (Hydrolyzes rapidly) | High |

| Racemization | Low (if base is optimized) | Very Low | High | Low (with HOBt) |

| Atom Economy | Moderate | Good | High | Low (Urea byproduct) |

Optimization Tips

-

Racemization Suppression: If coupling highly sensitive chiral amino acids (e.g., Cys, His), use TMP (2,4,6-trimethylpyridine) instead of NMM. The steric bulk of TMP prevents proton abstraction from the alpha-carbon.

-

One-Pot Synthesis: DCPT allows for "one-pot" synthesis where the reagent is added to a mixture of Acid and Amine. However, yields are generally 10-15% lower than the pre-activation method described above due to competing amine attack on the triazine.

-

Solvent Choice:

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of DCPT | Ensure solvents are dry (anhydrous). Check reagent quality. |

| Double Addition | High Temperature | Strictly maintain 0°C during the first hour. Do not heat above RT. |

| Precipitate in Reaction | NMM·HCl Salt | This is normal. Do not filter until workup. |

| Racemization | Excess Base | Reduce NMM to 1.05 eq. Switch to Collidine (TMP). |

References

-

Kaminski, Z. J. (2000). "Triazine-Based Condensing Reagents."[1][3] Biopolymers (Peptide Science), 55(2), 140-164.

-

Venkatamaran, K., & Wagle, D. R. (1979).[4] "Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides."[4] Tetrahedron Letters, 20(32), 3037-3040.

-

Blazewicz, J., et al. (2010). "Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives." Molecules, 15(12), 9404-9417.

-

Rayle, H. L., & Fellmeth, L. (1999). "Development of a Process for Triazine-Promoted Amidation of Carboxylic Acids." Organic Process Research & Development, 3(3), 172–176.

-

Bachem. (2024).[2] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.

Sources

Application Notes and Protocols for the Solid-Phase Synthesis of Piperidinyl-Triazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Solid-Phase Synthesis and Linker-Scaffold Systems

Solid-phase synthesis (SPS) has revolutionized the landscape of drug discovery and chemical biology, enabling the rapid and efficient construction of large libraries of molecules. The core principle of SPS lies in the covalent attachment of a starting material to an insoluble polymer support (resin), allowing for the sequential addition of reagents in solution. Excess reagents and byproducts are easily removed by simple filtration and washing, thus obviating the need for traditional and often time-consuming purification steps between synthetic transformations. The choice of the linker, the molecular entity connecting the nascent molecule to the solid support, is critical as it dictates the conditions under which the final product is cleaved from the resin.

The 1,3,5-triazine core, a six-membered heterocyclic ring with alternating carbon and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and the ability to sequentially and selectively functionalize its three electrophilic sites (starting from cyanuric chloride) make it an ideal building block for creating diverse molecular architectures. When combined with the piperidine moiety, a common saturated heterocycle in many pharmaceuticals, the resulting piperidinyl-triazine structures are of significant interest for drug development.

This document provides a comprehensive guide to the solid-phase synthesis of compounds featuring the piperidinyl-triazine scaffold. It will detail the established roles of both the triazine core as a versatile platform for synthesis and piperidine as a crucial reagent in the widely used Fmoc solid-phase peptide synthesis (SPPS) methodology. While the concept of a "piperidinyl-triazine linker" cleaved by piperidine is not a standard application, this guide will provide a scientifically grounded protocol for the synthesis of piperidinyl-triazine-containing molecules on a solid support, employing standard cleavage techniques.

The Triazine Core: A Versatile Scaffold for Solid-Phase Synthesis

The utility of the 1,3,5-triazine scaffold in solid-phase synthesis stems from the differential reactivity of the chlorine atoms on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The substitution of the chlorine atoms is highly dependent on the reaction temperature, allowing for a controlled, stepwise introduction of various nucleophiles.[1][2] This key feature enables the construction of multi-substituted triazine derivatives with high precision.

The general order of reactivity for nucleophilic substitution on the triazine ring is as follows:

-

First Substitution: Can be achieved at low temperatures (e.g., 0-5 °C).

-

Second Substitution: Requires elevated temperatures (e.g., room temperature).

-

Third Substitution: Typically requires heating or reflux conditions.[2]

This hierarchical reactivity allows for the attachment of the triazine core to a solid support through one position, leaving the other two positions available for further diversification with various building blocks, including piperidine.

The Role of Piperidine in Fmoc-Based Solid-Phase Synthesis

In the context of solid-phase synthesis, particularly in the synthesis of peptides and peptidomimetics, piperidine plays a critical and well-established role as a base for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. The Fmoc group is used to protect the N-terminus of amino acids and is stable to acidic conditions but readily cleaved by a secondary amine like piperidine.[3][4]

The mechanism of Fmoc deprotection by piperidine involves a β-elimination reaction, which is typically fast and efficient, allowing for the iterative addition of amino acid residues to the growing peptide chain. A standard solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used for this purpose.[4] It is crucial to understand that in standard Fmoc-SPPS, piperidine's function is for deprotection of the growing chain, not for the final cleavage of the molecule from the solid support.

Application Protocol: Solid-Phase Synthesis of a Disubstituted Piperidinyl-Triazine Carboxamide

This protocol details the synthesis of a model compound, a 4,6-disubstituted triazine with a piperidine moiety and a glycine methyl ester, assembled on a solid support. This example illustrates the principles of using the triazine core as a scaffold on a solid phase. We will use a Wang resin, a common acid-labile linker, for this synthesis.

Materials and Reagents

-

Wang Resin

-

Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

-

Piperidine

-

Fmoc-glycine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl cyanohydroxyiminoacetate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)